Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 313226-53-8
VCID: VC4280686
InChI: InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.36

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate

CAS No.: 313226-53-8

Cat. No.: VC4280686

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.36

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-methoxybenzamido)-4-methylthiazole-5-carboxylate - 313226-53-8

Specification

CAS No. 313226-53-8
Molecular Formula C15H16N2O4S
Molecular Weight 320.36
IUPAC Name ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Standard InChI Key LMOXMVZMHJCRNQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, reflecting its three key structural components:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.

  • 2-Methoxybenzamido group: A benzamide substituent with a methoxy (-OCH3_3) group at the ortho position of the aromatic ring.

  • Ethyl ester: A carboxylate group esterified with ethanol at position 5 of the thiazole ring .

Table 1: Structural and Molecular Data

PropertyValue
CAS No.313226-53-8
Molecular FormulaC15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight320.36 g/mol
InChIInChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-7-5-6-8-11(10)20-3/h5-8H,4H2,1-3H3,(H,16,17,18)
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C

The planar thiazole ring and conjugated benzamido group suggest potential for π-π stacking interactions, a feature common in enzyme inhibitors .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones or α-haloesters. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate may serve as the precursor.

  • Benzamido functionalization: Coupling the thiazole amine with 2-methoxybenzoyl chloride using coupling agents like HATU or EDC/HOBt .

  • Purification: Column chromatography or recrystallization to isolate the final product.

Analytical Characterization

Key techniques include:

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the presence of the methoxy (–OCH3_3, δ ~3.8 ppm), ethyl ester (–COOCH2_2CH3_3, δ ~4.3 ppm), and aromatic protons (δ ~6.8–8.1 ppm) .

  • Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 320.36 (M+^+) .

  • IR spectroscopy: Stretching vibrations for amide (C=O, ~1650 cm1^{-1}) and ester (C=O, ~1700 cm1^{-1}) groups .

Physicochemical Properties

Limited solubility data exist, but analogs with similar ester and aryl groups exhibit:

  • LogP: ~2.5 (moderate lipophilicity, suitable for cell membrane penetration).

  • Solubility: Poor aqueous solubility (<1 mg/mL), enhanced by dimethyl sulfoxide (DMSO) or ethanol .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (octanol-water)2.4–2.7
Hydrogen bond donors2 (amide NH, ester)
Hydrogen bond acceptors5 (ester O, amide O, thiazole N, methoxy O)

Biological Activity and Hypothesized Mechanisms

While direct studies on this compound are sparse, structurally related thiazoles exhibit:

Xanthine Oxidase (XO) Inhibition

Analog 5b (2-benzamido-4-methylthiazole-5-carboxylic acid with para-fluoro substitution) inhibits XO with an IC50_{50} of 0.57 μM, comparable to febuxostat . The methoxy group in the subject compound may enhance binding to XO’s hydrophobic pocket via van der Waals interactions .

Table 3: Biological Activities of Analogous Thiazoles

CompoundTargetIC50_{50}Key Structural Feature
5b Xanthine oxidase0.57 μMpara-Fluoro benzamido
40 HSET (KIFC1)12 nM3-Benzamidopropanamido chain

Applications in Medicinal Chemistry

Drug Development

  • Gout treatment: As a non-purine XO inhibitor, this compound could lower serum uric acid levels .

  • Oncology: HSET inhibitors are explored for cancers with centrosome amplification (e.g., triple-negative breast cancer) .

Prodrug Design

The ethyl ester enhances cell permeability, while in vivo esterase hydrolysis releases the active acid, as seen in oseltamivir (Tamiflu) .

Future Directions

  • Pharmacological profiling: Evaluate XO inhibition, cytotoxicity, and pharmacokinetics.

  • Structural optimization: Introduce electron-withdrawing groups (e.g., –NO2_2) to enhance binding affinity .

  • Targeted delivery: Conjugate with nanoparticles to improve solubility and reduce off-target effects.

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